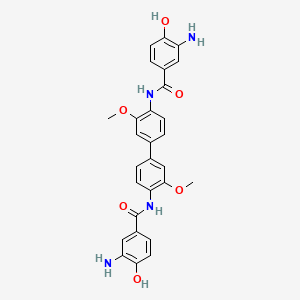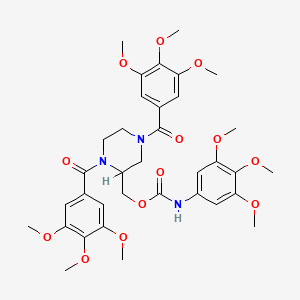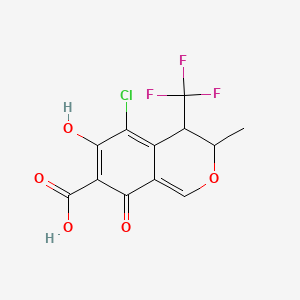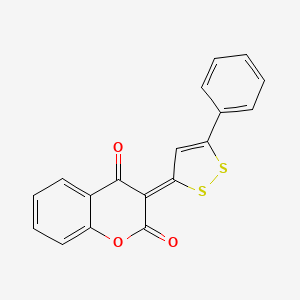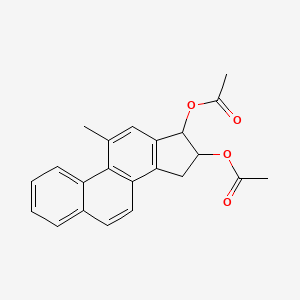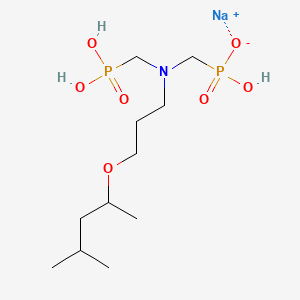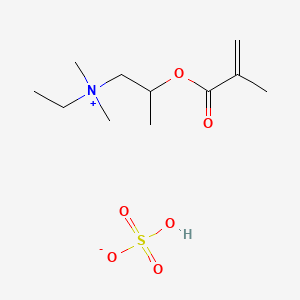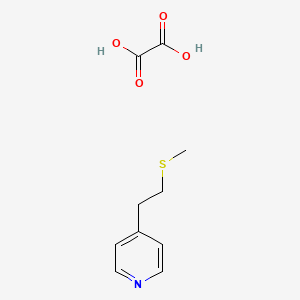
Butyl (1-oxoallyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) linked to an allyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Butyl (1-oxoallyl)carbamate can be synthesized through several methods. One common approach involves the reaction of butyl isocyanate with allyl alcohol under mild conditions . Another method includes the reaction of butyl chloroformate with allylamine in the presence of a base such as triethylamine . These reactions typically occur at room temperature and yield the desired carbamate product with high efficiency.
Industrial Production Methods
In industrial settings, the continuous synthesis of carbamates from carbon dioxide and amines has been explored . This method offers a more environmentally friendly approach by utilizing carbon dioxide as a raw material. The reaction is catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene and proceeds under mild conditions, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl (1-oxoallyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The allyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines can react with the allyl group under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the carbamate.
Reduction: Amines and alcohols.
Substitution: Substituted carbamates and allyl derivatives.
Applications De Recherche Scientifique
Butyl (1-oxoallyl)carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis. The carbamate group can be easily installed and removed under mild conditions, making it valuable in organic synthesis.
Biology: The compound is used in the synthesis of bioactive molecules and enzyme inhibitors.
Medicine: Carbamate derivatives are explored for their potential as prodrugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of butyl (1-oxoallyl)carbamate involves its ability to form stable carbamate linkages with amines . This stability is due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety, which restricts conformational flexibility . The carbamate group can participate in hydrogen bonding, enhancing its interactions with target molecules .
Comparaison Avec Des Composés Similaires
Butyl (1-oxoallyl)carbamate can be compared with other carbamate derivatives such as:
tert-Butyl carbamate: Commonly used as a protecting group in organic synthesis.
Ethyl carbamate: Known for its use in the synthesis of pharmaceuticals.
Methyl carbamate: Utilized in the production of pesticides and herbicides.
This compound is unique due to its allyl group, which provides additional reactivity and versatility in chemical reactions.
Propriétés
Numéro CAS |
64641-87-8 |
|---|---|
Formule moléculaire |
C8H13NO3 |
Poids moléculaire |
171.19 g/mol |
Nom IUPAC |
butyl N-prop-2-enoylcarbamate |
InChI |
InChI=1S/C8H13NO3/c1-3-5-6-12-8(11)9-7(10)4-2/h4H,2-3,5-6H2,1H3,(H,9,10,11) |
Clé InChI |
IUGOJGRUYWFWTO-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)NC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


